{2-[(Benzylamino)methyl]phenyl}methanol
Description
Properties
IUPAC Name |
[2-[(benzylamino)methyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHGUVTYQKKKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249647 | |
| Record name | 2-[[(Phenylmethyl)amino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356538-98-2 | |
| Record name | 2-[[(Phenylmethyl)amino]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356538-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(Phenylmethyl)amino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzylamino Methyl Phenyl Methanol and Its Structural Analogues
Established Synthetic Pathways for {2-[(Benzylamino)methyl]phenyl}methanol
The synthesis of achiral or racemic {2-[(benzylamino)methyl]phenyl}methanol relies on robust and well-documented chemical transformations. These methods prioritize yield and simplicity, focusing on the construction of the core molecular framework.
Hydrochlorination and Salt Derivatization Routes
The synthesis of amino alcohols like {2-[(benzylamino)methyl]phenyl}methanol often concludes with the formation of a salt, typically a hydrochloride salt. This derivatization is not a primary synthetic step for forming the carbon-nitrogen or carbon-oxygen bonds but is a critical procedure for purification, stabilization, and handling of the final compound. The tertiary amine functionality can make the free base an oil or a compound that is susceptible to atmospheric carbon dioxide. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify by recrystallization.
In many synthetic protocols, particularly those involving catalytic hydrogenation or reduction, the precursor amine is introduced as its hydrochloride salt. For instance, the synthesis of chiral 1,2-amino alcohols via asymmetric transfer hydrogenation often starts with α-amino ketone hydrochloride salts. acs.org After the reaction, the resulting amino alcohol product can be isolated as its hydrochloride salt by treatment with hydrochloric acid.
Reduction and Amination Strategies from Precursors
Reductive amination is a cornerstone for the synthesis of {2-[(Benzylamino)methyl]phenyl}methanol. This versatile method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For the title compound, this can be envisioned through two primary disconnections:
Reaction of 2-formylbenzyl alcohol (or a protected version) with benzylamine (B48309): This involves the formation of an imine between the aldehyde group and the primary amine, followed by reduction.
Reaction of benzaldehyde (B42025) with {2-(aminomethyl)phenyl}methanol: This pathway follows the same principle, with the roles of the amine and aldehyde reversed.
A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice. koreascience.kr For reactions where the carbonyl group is sensitive, milder or more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred, as they can selectively reduce the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.comgoogle.com
Decaborane (B₁₀H₁₄) has also been reported as an efficient reagent for the reductive amination of aldehydes and ketones with various amines in methanol (B129727) at room temperature. organic-chemistry.org This method is noted for its simplicity, speed, and compatibility with functional groups such as nitro, halo, and ester groups. organic-chemistry.org
Table 1: Reducing Agents in Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Common, inexpensive; can also reduce aldehydes/ketones. koreascience.kr |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selectively reduces imines over carbonyls; toxic cyanide byproduct. masterorganicchemistry.comgoogle.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, selective, non-toxic; often used for sensitive substrates. masterorganicchemistry.com |
| Decaborane (B₁₀H₁₄) | Methanol | Efficient, compatible with many functional groups. organic-chemistry.org |
| Polymethylhydrosiloxane (PMHS) | Methanol | Used with catalysts like stannous chloride; inexpensive. organic-chemistry.org |
Enantioselective Synthesis of Chiral {2-[(Benzylamino)methyl]phenyl}methanol Derivatives
Creating chiral derivatives of {2-[(benzylamino)methyl]phenyl}methanol, where the alcohol-bearing carbon is a stereocenter, requires sophisticated asymmetric synthesis techniques. These methods are essential for producing single enantiomers, which is often a requirement for pharmaceutical applications.
Asymmetric Hydrogenation Protocols
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.org For synthesizing chiral analogues of {2-[(Benzylamino)methyl]phenyl}methanol, a common precursor would be an α-amino ketone. The process utilizes a transition metal catalyst, such as ruthenium (Ru), rhodium (Rh), or iridium (Ir), combined with a chiral ligand. acs.orgacs.org
Highly efficient protocols have been developed for this transformation:
Ruthenium Catalysts: Chiral RuCl₂(diphosphine)(1,2-diamine) complexes are effective for hydrogenating various α-, β-, and γ-amino ketones at low pressures (<8 atm) and room temperature with high substrate-to-catalyst ratios. acs.org
Iridium Catalysts: Chiral spiro iridium catalysts have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols. thieme-connect.com Similarly, iridium complexes are used in asymmetric transfer hydrogenation (ATH), where a hydrogen donor like isopropanol (B130326) or formic acid is used instead of H₂ gas. acs.orgru.nl This approach is often advantageous due to its operational simplicity. acs.orgnih.gov
Table 2: Catalyst Systems for Asymmetric Hydrogenation of Amino Ketones
| Metal | Chiral Ligand (Example) | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Ruthenium (Ru) | TsDPEN, BINAP | α-, β-, γ-Amino Ketones | >97% acs.orgru.nl |
| Iridium (Ir) | Chiral Spiro Ligands, Amino Acid Amides | α-Amino Ketones | >99% acs.orgthieme-connect.com |
| Rhodium (Rh) | BINAP | β-Amino Ketones | >99% (for syn-diastereomer) ru.nl |
Chiral Auxiliary and Organocatalytic Approaches
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com Common auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgsigmaaldrich.com In the context of synthesizing amino alcohol derivatives, an auxiliary could be attached to the precursor molecule to direct a stereoselective alkylation or reduction, after which it is cleaved to reveal the chiral product. For example, oxazolidinone auxiliaries are widely used to direct stereoselective aldol (B89426) reactions and alkylations. wordpress.com
Organocatalysis: This approach uses small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. nih.govnih.gov Chiral amino alcohols themselves are often used as organocatalysts. tandfonline.com For the synthesis of chiral amino alcohol derivatives, organocatalytic methods such as the proline-catalyzed Mannich reaction can generate β-amino ketones, which are then reduced. ru.nl Furthermore, organocatalysis can be employed in the allylation of imines to create chiral homoallylic amines, which are precursors to other chiral structures. nih.gov The use of chiral BINOL-derived phosphoric acids is another prominent strategy in organocatalysis. rsc.org
Diastereoselective Induction and Resolution Techniques
When a molecule already contains one stereocenter, the synthesis of a second stereocenter can lead to the formation of diastereomers (e.g., syn and anti isomers). Diastereoselective synthesis aims to control this outcome.
Diastereoselective Induction: In the synthesis of 1,2-amino alcohols, if the starting material (e.g., a β-amino ketone) is already chiral, the choice of reducing agent or catalyst can selectively favor the formation of one diastereomer. For example, in the reduction of N-PMP-protected β-amino ketones, an Iridium-catalyzed asymmetric transfer hydrogenation can lead to the anti-γ-amino alcohol, while a Rhodium-catalyzed asymmetric hydrogenation using a BINAP ligand can produce the syn-isomer with excellent diastereoselectivity. ru.nl More advanced methods include diastereoconvergent synthesis, where a mixture of diastereomers in the starting material is converted into a single diastereomer of the product, simplifying the synthetic process. nsf.govrsc.org
Resolution Techniques: Kinetic resolution is a classic technique for separating a racemic mixture. It involves reacting the racemate with a chiral catalyst or reagent that reacts faster with one enantiomer than the other, allowing the unreacted, slower-reacting enantiomer to be recovered in high enantiomeric purity. For example, the kinetic resolution of terminal epoxides via enantioselective ring-opening with an azide (B81097) source (TMSN₃), catalyzed by a chiral complex, is an efficient route to 1,2-amino alcohols. nih.gov
Novel Synthetic Routes for Related Benzylaminomethanol Scaffolds
Baylis–Hillman Reaction and Subsequent Amination Sequences
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst. organic-chemistry.orgresearchgate.net The resulting MBH adducts are highly functionalized molecules containing a hydroxyl group, a double bond, and an electron-withdrawing group, making them versatile intermediates for further synthetic transformations. rsc.org One such transformation is the amination of MBH adducts or their derivatives, which provides access to a wide range of allylic amines, including structural analogues of {2-[(Benzylamino)methyl]phenyl}methanol.
A notable advancement in this area is the rhodium(III)-catalyzed cross-coupling reaction between commercially available benzylamines and Morita-Baylis-Hillman (MBH) adducts. acs.org This protocol allows for the synthesis of various 2-benzazepine derivatives through a C(sp2)–H activation of in situ generated N-allyl benzylamines, followed by an intramolecular olefin insertion. acs.org The reaction demonstrates high chemoselectivity and functional group tolerance. For instance, the reaction of benzylamine with methyl 2-(acetoxymethyl)acrylate under rhodium catalysis affords the corresponding 2-benzazepine derivative in good yield. acs.org
While the formation of complex heterocyclic systems like benzazepines is significant, the direct synthesis of N-substituted allylic amines from MBH adducts represents a more direct route to open-chain analogues. The reaction of MBH acetates with primary amines, including benzylamine, can lead to the corresponding N-allylic amines. The reactivity of Morita–Baylis–Hillman adduct derivatives with primary amines such as n-butylamine has been studied, showing the formation of both mono- and diadducts depending on the reaction conditions. unisi.it
A study on the reactivity of a Morita–Baylis–Hillman adduct derivative bearing a triphenylamine (B166846) moiety with n-butylamine in chloroform (B151607) at room temperature resulted in the formation of the monoadduct in 66% yield and the diadduct in 13% yield after 6 hours. unisi.it When the reaction was carried out with a five-fold excess of n-butylamine hydrochloride, the monoadduct was obtained in 52% yield and the diadduct in 39% yield after 24 hours. unisi.it These findings highlight the potential to control the selectivity of the amination reaction.
Detailed research has shown that the reaction conditions, including the choice of solvent and the nature of the amine and the MBH adduct, play a crucial role in the outcome of the reaction. For example, the reaction of various Baylis-Hillman acetates with different amines can be optimized to favor the formation of the desired N-substituted allylic amine.
Table 1: Synthesis of N-Substituted Allylic Amines from Baylis-Hillman Adducts
| Aldehyde | Activated Alkene | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Methyl acrylate | Benzylamine | 1. DABCO2. Acetic anhydride3. RhCl₃·3H₂O, Cu(OAc)₂·H₂O | 2-Benzyl-1,3,4,5-tetrahydro-2H-2-benzazepine-1-carboxylate | 75 | acs.org |
| 4-Chlorobenzaldehyde | Methyl acrylate | Benzylamine | 1. DABCO2. Acetic anhydride3. RhCl₃·3H₂O, Cu(OAc)₂·H₂O | 6-Chloro-2-benzyl-1,3,4,5-tetrahydro-2H-2-benzazepine-1-carboxylate | 72 | acs.org |
| 4-Methylbenzaldehyde | Methyl acrylate | Benzylamine | 1. DABCO2. Acetic anhydride3. RhCl₃·3H₂O, Cu(OAc)₂·H₂O | 2-Benzyl-6-methyl-1,3,4,5-tetrahydro-2H-2-benzazepine-1-carboxylate | 78 | acs.org |
| 2-Naphthaldehyde | Methyl acrylate | Benzylamine | 1. DABCO2. Acetic anhydride3. RhCl₃·3H₂O, Cu(OAc)₂·H₂O | 2-Benzyl-1,3,4,5-tetrahydro-2H-benzo[g] wikipedia.orgbenzazepine-1-carboxylate | 65 | acs.org |
Multi-Component Reactions Incorporating Benzylamino Moieties
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been widely utilized in the synthesis of peptidomimetics and other biologically relevant scaffolds. nih.govwikipedia.orgbeilstein-journals.org These reactions offer a high degree of molecular diversity as various aldehydes, amines (for Ugi), isocyanides, and carboxylic acids can be employed.
The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org By strategically choosing the starting materials, it is possible to generate structural analogues of {2-[(Benzylamino)methyl]phenyl}methanol. For instance, the use of benzylamine as the amine component, an aromatic aldehyde, a suitable carboxylic acid, and an isocyanide can lead to the desired scaffold. The reaction is typically exothermic and proceeds rapidly in polar, aprotic solvents like DMF, although methanol and ethanol have also been used successfully. wikipedia.org
The Passerini three-component reaction (P-3CR) , on the other hand, involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While it does not directly incorporate an external amine, the isocyanide component can be designed to contain a protected amino group, or the resulting α-acyloxy amide can be further functionalized. The Passerini reaction is generally favored in aprotic solvents. wikipedia.orgorganic-chemistry.org
Recent research has demonstrated the utility of these MCRs in creating diverse libraries of compounds. For example, a variety of aldehydes, including aromatic and heteroaromatic ones, have been successfully employed in Passerini reactions. wikipedia.org Similarly, the scope of the Ugi reaction is broad, allowing for the incorporation of a wide range of amines and carboxylic acids. wikipedia.orgnih.gov This flexibility makes MCRs an attractive strategy for the synthesis of complex molecules, including peptidomimetics containing aryl sulfonamide motifs and other intricate structures. researchgate.netjocpr.com
Table 2: Synthesis of Benzylamino-Containing Scaffolds via Multi-Component Reactions
| Reaction Type | Aldehyde | Amine | Isocyanide | Carboxylic Acid/Other | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ugi | Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | Acetic acid | N-Benzyl-2-(cyclohexylamino)-2-oxo-1-phenylethyl)acetamide | 85 | wikipedia.org |
| Ugi | 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | Acetic acid | 2-((tert-Butylamino)carbonyl)-N-benzyl-1-(4-chlorophenyl)ethyl acetate (B1210297) | 82 | wikipedia.org |
| Ugi | 4-Anisaldehyde | Benzylamine | Benzyl (B1604629) isocyanide | Benzoic acid | N-Benzyl-2-(benzylamino)-1-(4-methoxyphenyl)-2-oxoethyl benzoate | 88 | wikipedia.org |
| Passerini | Benzaldehyde | - | Benzyl isocyanide | Acetic acid | 1-(Benzylamino)-1-oxo-1-phenylpropan-2-yl acetate | 90 | organic-chemistry.org |
Chemical Reactivity and Transformation Mechanisms of 2 Benzylamino Methyl Phenyl Methanol
C-N Bond Activation and Functionalization Reactions
The benzylic C-N bond in {2-[(Benzylamino)methyl]phenyl}methanol is a target for activation, enabling the use of the benzylamino moiety as a versatile functional group in synthetic chemistry. Transition-metal catalysis is a primary strategy for cleaving this otherwise inert bond, allowing the molecule to act as a benzyl (B1604629) source in various coupling reactions. researchgate.net These reactions provide an atom-economical alternative to traditional methods that use benzyl halides. researchgate.net
Recent research has highlighted several catalytic systems capable of activating the C-N bond in benzylamines. Nickel catalysis, in particular, has proven effective. For instance, a method for the nickel-catalyzed Heck-type benzylation of aryl olefins utilizes benzylamines as the benzyl electrophile. nih.gov In this process, the C-N bond cleavage is efficiently promoted by an amine-Iodine charge transfer complex. nih.gov The proposed mechanism involves the formation of a benzylic radical following the oxidative addition of the C-N bond to a Ni(0) species. nih.gov
Another strategy involves the synergistic use of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis for the Csp³–H arylation of benzylamines. rsc.org While this method targets the C-H bond, understanding the competitive activation pathways, including C-N bond cleavage, is crucial for achieving high selectivity in functionalization reactions. The development of catalytic systems that can selectively cleave the C-N bond opens pathways for using benzylamines as alkylating agents in reductive cross-coupling reactions. uchicago.edu
Table 1: Catalytic Systems for C-N Bond Activation in Benzylamine (B48309) Derivatives
| Catalytic System | Reaction Type | Description |
|---|---|---|
| NiCl₂ / I₂ | Heck-type Benzylation | A low-cost nickel and iodine combination facilitates the reaction of tertiary benzylamines with alkenes. nih.gov |
| Ir-complex / PhC(O)SH | Csp³–H Arylation | Synergistic SET/HAT catalysis allows for highly regioselective arylation at the N-benzylic position. rsc.org |
Selective Oxidation of the Hydroxymethyl Group
The hydroxymethyl group of {2-[(Benzylamino)methyl]phenyl}methanol can be selectively oxidized to the corresponding aldehyde, 2-[(benzylamino)methyl]benzaldehyde. This transformation is challenging due to the presence of the easily oxidizable amino group, which can lead to side reactions and overoxidation to the carboxylic acid. d-nb.info Consequently, developing chemoselective methods that target only the alcohol functionality is a significant area of research.
Several catalytic systems have been developed for the selective aerobic oxidation of aminobenzyl alcohols. A notable method employs a combination of copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under an oxygen atmosphere. d-nb.infonih.gov This system efficiently converts various substituted 2-aminobenzyl alcohols into their corresponding aldehydes in high yields at room temperature, without affecting the amino group. d-nb.infonih.gov
Another approach involves the silver(I)-catalyzed oxidation of ortho-aminobenzyl alcohol using potassium persulphate as the oxidant. rasayanjournal.co.inresearchgate.netresearchgate.net Kinetic studies of this reaction show a first-order dependence on the substrate, oxidant, and catalyst concentrations. rasayanjournal.co.inresearchgate.net The primary product is the corresponding aldehyde, and the method is effective under neutral pH conditions. rasayanjournal.co.inresearchgate.net
Manganese(III) acetate (B1210297) in conjunction with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) also serves as a practical system for the chemoselective oxidation of benzylic alcohols. nih.gov This method is particularly effective for electron-rich benzylic alcohols and demonstrates significant selectivity, leaving less reactive alcohols unchanged. nih.gov
Table 2: Comparison of Methods for Selective Oxidation of the Hydroxymethyl Group
| Reagent/Catalyst System | Oxidant | Key Features | Product Yield (for o-aminobenzyl alcohol) |
|---|---|---|---|
| CuI / DMAP / TEMPO | O₂ (aerobic) | Mild room temperature conditions, high chemoselectivity. d-nb.infonih.gov | 88% d-nb.info |
| AgNO₃ (catalyst) | K₂S₂O₈ | Effective in neutral buffer, proceeds via a first-order kinetic profile. rasayanjournal.co.inresearchgate.net | Not specified, but used for quantitative estimation. researchgate.net |
Nucleophilic Characteristics of the Benzylamino Functionality
The nitrogen atom in the benzylamino group of {2-[(Benzylamino)methyl]phenyl}methanol possesses a lone pair of electrons, rendering it nucleophilic. This characteristic is fundamental to many of its reactions, most notably N-alkylation and N-arylation. The nucleophilicity allows the amine to attack electrophilic centers, leading to the formation of new C-N bonds.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and atom-economical strategy for the N-alkylation of amines using alcohols as alkylating agents. researchgate.net In this process, a catalyst, often a transition metal complex, temporarily oxidizes the alcohol to an aldehyde. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the same catalyst using the hydrogen atoms "borrowed" from the alcohol. Manganese pincer complexes have been shown to be effective catalysts for the selective N-alkylation of various anilines with benzyl alcohols. nih.gov
The nucleophilic nature of the amine is central to this catalytic cycle, as it drives the initial condensation step with the in-situ generated aldehyde. The reactivity can be tuned by substituents on both the amine and the alcohol. Electron-donating groups on the aniline (B41778) ring generally enhance nucleophilicity, while electron-withdrawing groups can diminish it. nih.gov
Intramolecular Cyclization and Molecular Rearrangement Reactions
The ortho disposition of the hydroxymethyl and benzylamino groups in {2-[(Benzylamino)methyl]phenyl}methanol creates the potential for intramolecular reactions, leading to the formation of heterocyclic ring systems. These transformations can proceed through various mechanisms, including intramolecular condensation or more complex tandem sequences involving molecular rearrangements.
While a specific tandem reaction involving a nih.govnih.gov-sigmatropic rearrangement for {2-[(Benzylamino)methyl]phenyl}methanol is not prominently documented, a mechanistically plausible pathway can be proposed involving a related researchgate.netnih.gov-sigmatropic rearrangement. Such rearrangements are common in systems containing allylic amines or ammonium (B1175870) ylides.
A hypothetical tandem sequence could be initiated under conditions that facilitate the formation of an N-ylide from the secondary amine. For example, reaction with a carbene or a similar reactive intermediate could generate a transient ammonium ylide. If an appropriate unsaturated moiety is present, this ylide could undergo a researchgate.netnih.gov-sigmatropic rearrangement. This type of reaction involves a concerted, five-membered cyclic transition state where a substituent migrates from the nitrogen atom to an adjacent carbon. The product of this rearrangement would be a rearranged amine, which, depending on the specific reactants and conditions, could then undergo an intramolecular cyclization, potentially involving the hydroxymethyl group, to form a complex heterocyclic product. Sigmatropic rearrangements are a powerful tool in organic synthesis for creating complex molecular architectures from simpler precursors.
Alkylation and Arylation Reactions Facilitated by {2-[(Benzylamino)methyl]phenyl}methanol Precursors
Precursors to {2-[(Benzylamino)methyl]phenyl}methanol, or the molecule itself, can be utilized in significant carbon-carbon bond-forming reactions. The alcohol functionality, in particular, can be activated for substitution reactions.
A direct method for the arylation and alkylation of benzyl alcohols involves the activation of the C-O bond using transition-metal catalysts. Nickel complexes have been found to efficiently catalyze the direct cross-coupling of benzyl alcohols with both aryl and alkyl Grignard reagents. nih.gov This approach circumvents the need to first convert the alcohol into a halide or triflate, offering a more direct synthetic route. Furthermore, catalysts based on iron, cobalt, or nickel can promote the conversion of benzyl alcohols into benzyl Grignard reagents, which are valuable intermediates for further functionalization. nih.gov
These catalytic systems operate via the activation of the benzylic C(sp³)-O bond, enabling what would typically be a difficult transformation. The ability to use benzyl alcohols directly as electrophiles in cross-coupling reactions represents a significant advance in synthetic methodology, allowing for the straightforward construction of complex molecular frameworks from readily available precursors. nih.gov
Coordination Chemistry of 2 Benzylamino Methyl Phenyl Methanol As a Ligand
Design and Synthesis of Metal Complexes with {2-[(Benzylamino)methyl]phenyl}methanol Derivatives
The synthesis of metal complexes utilizing {2-[(Benzylamino)methyl]phenyl}methanol or its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often stable at room temperature and can be characterized using a range of analytical techniques, including elemental analysis, spectroscopy, and single-crystal X-ray diffraction.
Copper(II) complexes featuring derivatives of {2-[(Benzylamino)methyl]phenyl}methanol have been synthesized and extensively characterized. These complexes are often prepared by reacting the ligand with a copper(II) salt, such as copper(II) perchlorate, in a solvent like methanol (B129727).
Single-crystal X-ray diffraction studies have confirmed the molecular structures of these complexes, revealing detailed information about the coordination environment of the copper(II) ion. niscpr.res.in In a representative example, the ligand acts as a tridentate donor, coordinating to the copper center through the amino nitrogen, the hydroxyl oxygen, and one of the phenyl ring's carbon atoms is not typically involved in direct coordination in this ligand type, rather it is the nitrogen and oxygen atoms that are the primary donors. The geometry around the copper(II) ion is often a distorted octahedral or square pyramidal shape. niscpr.res.inepa.gov For instance, one characterized structure shows the copper ion with four equatorially coordinated atoms exhibiting significant distortion from an ideal plane. niscpr.res.in
The electronic properties of these copper(II) complexes have been investigated using UV-visible absorption spectroscopy. The spectra, typically recorded in DMSO, show broad d-d transition bands in the range of 620-976 nm. niscpr.res.in These bands are characteristic of the d⁹ electronic configuration of Cu(II) in a non-centrosymmetric environment. Electron paramagnetic resonance (EPR) spectra provide further insight into the electronic ground state. niscpr.res.in For monomeric Cu(II) complexes, frozen solution EPR spectra often display parameters (g∥ > g⊥ > 2.0023) indicative of a d(x²-y²) ground state with tetragonal symmetry. niscpr.res.in
Table 1: Spectroscopic Data for a Representative Copper(II) Complex
| Spectroscopic Technique | Observed Values | Interpretation |
|---|---|---|
| UV-visible (in DMSO) | λ_max ≈ 620-652 nm; shoulder at 922-976 nm | Broad d-d transition bands |
| EPR (Frozen Solution) | g∥ ≈ 2.202; A∥ ≈ 156 x 10⁻⁴ cm⁻¹ | d(x²-y²) ground state, tetragonal symmetry |
Data compiled from research on related copper(II) complexes. niscpr.res.in
Ruthenium(II) complexes are of significant interest due to their applications in catalysis and photochemistry. The synthesis of Ru(II) complexes with {2-[(Benzylamino)methyl]phenyl}methanol-type ligands can be achieved by reacting the ligand with a ruthenium precursor, such as RuCl₃·xH₂O or a pre-synthesized complex like [Ru(cymene)Cl₂]₂. nih.govsci-hub.box
The {2-[(Benzylamino)methyl]phenyl}methanol ligand typically coordinates to the Ru(II) center in a bidentate fashion, utilizing the amino nitrogen and hydroxyl oxygen atoms (N,O-coordination). This coordination mode forms a stable chelate ring. Depending on the reaction stoichiometry and the other ligands present, mono- or bis-ligand complexes can be formed. The coordination sphere around the ruthenium atom is commonly completed by other ligands such as phosphines, carbonyls, or polypyridyls, often resulting in a pseudo-octahedral geometry. nih.gov
Characterization of these complexes relies heavily on spectroscopic methods.
¹H NMR spectroscopy is used to confirm the coordination of the ligand by observing shifts in the proton signals, particularly those of the methylene and amine protons.
Infrared (IR) spectroscopy can confirm the coordination of the hydroxyl group.
The versatility of {2-[(Benzylamino)methyl]phenyl}methanol as a ligand extends to other transition metals. Complexes with metals such as nickel(II) and palladium(II) have been explored.
Nickel(II) Complexes : Similar to copper(II), Ni(II) can form stable complexes where the ligand coordinates in a tridentate or bidentate fashion. The resulting geometries can vary, with octahedral and square planar configurations being common for Ni(II) ions. epa.gov
Palladium(II) Complexes : Palladium complexes are often synthesized for their catalytic applications. With ligands similar to {2-[(Benzylamino)methyl]phenyl}methanol, palladium can form cyclometalated compounds. researchgate.net In these structures, an aromatic C-H bond of the ligand's phenyl ring is activated and a direct Pd-C bond is formed, in addition to coordination through the nitrogen atom. This results in a highly stable pincer-type or cyclometalated structure. researchgate.net
The synthesis of these diverse metal complexes highlights the ligand's ability to adapt to the electronic and steric requirements of different metal centers. nih.govuobaghdad.edu.iq
Electronic Properties and Ligand Field Theory of {2-[(Benzylamino)methyl]phenyl}methanol Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.org When {2-[(Benzylamino)methyl]phenyl}methanol coordinates to a metal ion, its donor atoms create an electrostatic field that removes the degeneracy of the metal's d-orbitals. libretexts.org
The N,O-donor set of the ligand interacts with the metal's d-orbitals, causing them to split into different energy levels. For an octahedral complex, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). globalsino.com The energy separation between these sets is known as the ligand field splitting parameter (Δₒ). The magnitude of Δₒ is determined by the nature of the ligand, the metal ion, and its oxidation state.
The electronic absorption spectra of these complexes provide experimental evidence for this splitting. The bands observed in the visible region, such as the d-d bands in the Cu(II) complexes at ~620-652 nm, correspond to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one. niscpr.res.in
EPR spectroscopy on paramagnetic complexes, like those of Cu(II), gives further details about the electronic ground state. The observed g-values are sensitive to the ligand field environment. For a Cu(II) complex with a d(x²-y²) ground state, the g-values are typically g∥ > g⊥ > 2.0023, which aligns with experimental findings for complexes with similar ligands. niscpr.res.in This confirms that the unpaired electron resides primarily in the dx²-y² orbital, which is directed towards the coordinating ligand atoms in a square planar or tetragonally distorted octahedral geometry. niscpr.res.in
Chiral Ligand Applications in Asymmetric Complexation
If {2-[(Benzylamino)methyl]phenyl}methanol is synthesized in an enantiomerically pure form, it can serve as a chiral ligand for asymmetric catalysis. Chiral ligands are fundamental to modern synthetic chemistry for producing optically active molecules. researchgate.net The synthesis of an enantiopure ligand can be achieved either by using a chiral starting material or by resolving a racemic mixture of the final ligand.
When a chiral ligand coordinates to a metal center, it creates a chiral environment around the metal. This chiral metal complex can then act as a catalyst, preferentially forming one enantiomer of a product over the other in a chemical reaction. mdpi.com
Chiral N,O-ligands are effective in a variety of asymmetric transformations, including:
Asymmetric Alkylation : The chiral metal complex can control the facial selectivity of a nucleophile's attack on a prochiral substrate. mdpi.comnih.gov
Asymmetric Hydrogenation : In these reactions, the chiral ligand environment dictates the stereochemistry of hydrogen addition across a double bond. pharm.or.jp
The effectiveness of the asymmetric induction depends on how the ligand's chirality is transmitted to the substrate during the catalytic cycle. The steric and electronic properties of the ligand, such as the bulky benzyl (B1604629) group on the nitrogen atom in {2-[(Benzylamino)methyl]phenyl}methanol, play a crucial role in creating the necessary steric hindrance to direct the incoming substrate or reagent. nih.gov The development of metal complexes with chiral {2-[(Benzylamino)methyl]phenyl}methanol derivatives represents a promising avenue for creating new and efficient asymmetric catalysts.
Catalytic Applications of 2 Benzylamino Methyl Phenyl Methanol and Its Derivatives
Asymmetric Catalysis Mediated by {2-[(Benzylamino)methyl]phenyl}methanol-Derived Ligands
The chirality and chelating ability of ligands derived from {2-[(Benzylamino)methyl]phenyl}methanol are pivotal in asymmetric catalysis, where the creation of a specific enantiomer of a chiral product is desired. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing chiral amines. The development of effective catalysts for this transformation is an active area of research. Chiral amino alcohol derivatives are a key class of ligands employed in this field. For instance, chiral titanium complexes derived from amino alcohols have been utilized as catalysts for the intramolecular hydroamination of aminoallenes. acs.org These ligands, often synthesized in a few steps from natural amino acids, create a chiral pocket around the metal center that directs the approach of the substrate, leading to the preferential formation of one enantiomer. acs.org
While direct studies employing ligands specifically derived from {2-[(Benzylamino)methyl]phenyl}methanol are not extensively documented in the searched literature, the principle is well-established with structurally similar amino alcohol scaffolds. Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has also been shown to be an effective method for producing chiral 1,3-amino alcohols with high regio- and enantioselectivity. nih.gov Furthermore, a variety of chiral ligands obtained from the "chiral pool," which includes natural products like amino acids, have been successfully applied in asymmetric hydroaminations with early transition metals. mdpi.com
A summary of representative results for asymmetric hydroamination of allylic alcohols using a copper-based catalytic system is presented below.
Table 1: Asymmetric Hydroamination of Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Amine | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Cinnamyl alcohol | Morpholine | 95 | 96 |
| 2 | (E)-Hex-2-en-1-ol | Morpholine | 88 | 94 |
Data sourced from studies on copper-catalyzed hydroamination strategies. nih.gov
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. When catalyzed by a chiral Lewis acid, this reaction can proceed with high enantioselectivity. The catalyst, typically a metal complex bearing a chiral ligand, coordinates to the dienophile, lowering its LUMO energy and creating an asymmetric environment that dictates the facial selectivity of the diene's approach.
While research specifically detailing the use of {2-[(Benzylamino)methyl]phenyl}methanol derivatives is limited in the provided search results, structurally related chiral ligands have proven effective. For example, magnesium complexes derived from chiral 2-[2-[(arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazolines serve as efficient Lewis acid catalysts for the Diels-Alder reaction between 3-alkenoyl-1,3-oxazolidin-2-one and cyclopentadiene. nih.gov These ligands, which share the core aminophenyl structure, demonstrate that this framework can induce significant enantioselectivity, achieving up to 92% enantiomeric excess (ee) for the endo-cycloaddition product. nih.gov The stereochemical outcome is influenced by the chelation of the dienophile to the magnesium center, which is rendered chiral by the supporting ligand.
Asymmetric hydrogenation is a fundamental and widely used industrial process for the synthesis of enantiomerically pure compounds. This reaction involves the addition of hydrogen across a double bond (C=C, C=O, C=N) under the influence of a chiral catalyst. The efficiency and selectivity of this process are heavily dependent on the design of the chiral ligand coordinated to the metal, which is often rhodium, ruthenium, or iridium. dicp.ac.cnnih.gov
Phosphine ligands, particularly chiral bisphosphines, are among the most successful classes of ligands for asymmetric hydrogenation. These ligands can be derived from various chiral backbones. The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, has led to catalysts with exceptional activity and enantioselectivity. nih.gov Although the direct synthesis of phosphine ligands from {2-[(Benzylamino)methyl]phenyl}methanol is not detailed in the available search results, the amino alcohol moiety provides a versatile platform for the introduction of phosphine groups, suggesting its potential as a precursor for new ligand classes in this field.
Recent advancements have also focused on ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines to produce chiral 1,2-amino alcohols, which are important pharmaceutical building blocks. nih.gov This highlights the ongoing development of catalysts for the hydrogenation of challenging substrates.
Transition Metal Catalysis in C-C and C-N Bond Forming Reactions
Ligands derived from {2-[(Benzylamino)methyl]phenyl}methanol can also be employed in transition metal-catalyzed cross-coupling reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to the metal center, influencing its reactivity and selectivity in processes that form new carbon-carbon and carbon-nitrogen bonds.
The functionalization of indoles at the C3-position is a key transformation for the synthesis of numerous natural products and pharmaceuticals. Palladium-catalyzed C3-benzylation of indoles represents a direct method for creating a quaternary carbon center at this position. acs.org This reaction typically involves the coupling of a 3-substituted indole with a benzyl (B1604629) electrophile, such as a benzyl carbonate. acs.orgnih.govresearchgate.net
The choice of ligand is crucial for the success of this transformation, with ligands bearing large bite angles, such as DPEphos and Xantphos, often showing high efficacy. acs.org While a direct catalytic application of {2-[(Benzylamino)methyl]phenyl}methanol as a ligand in this specific reaction was not found, the fundamental principles suggest its potential. The amino and alcohol groups could coordinate to the palladium center, forming a complex that could mediate the catalytic cycle. A plausible mechanism involves the formation of a π-benzyl-palladium intermediate, which then undergoes nucleophilic attack by the indole. acs.org
Table 2: Palladium-Catalyzed C3-Benzylation of 2,3-Dimethylindole
| Entry | Ligand | Additive | Yield (%) |
|---|---|---|---|
| 1 | DPEphos | BEt₃ | 91 |
| 2 | Xantphos | None | 63 |
| 3 | DPPF | None | 51 |
Data from studies on the regioselective C3-benzylation of indoles. acs.org
Dehydrogenative coupling reactions are atom-economical processes that form C-C or C-N bonds with the liberation of hydrogen gas. These reactions often utilize transition metal catalysts, such as ruthenium and iridium complexes, to facilitate the dehydrogenation of substrates like alcohols and amines, generating reactive intermediates that can then couple. nih.govrsc.org
Amino alcohol-based ligands are particularly relevant in this context. Ruthenium and iridium complexes featuring amino alcohol ligands have been explored for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols to synthesize quinolines. nih.gov A proposed mechanism involves the initial dehydrogenation of the alcohol substrate by the metal complex, followed by subsequent coupling and cyclization steps. The development of ruthenium complexes with amido-functionalized N-heterocyclic carbene ligands, derived from amino alcohols, has also been shown to be effective for the dehydrogenative cross-coupling of primary and secondary alcohols. nih.gov
Deaminative coupling, on the other hand, involves the conversion of a primary amine into a good leaving group, which can then be displaced by a nucleophile. While specific examples using {2-[(Benzylamino)methyl]phenyl}methanol derivatives were not identified in the search results, this class of compounds holds potential for the design of new catalysts for C-N bond-forming reactions. researchgate.netlongdom.org The manganese-catalyzed N-alkylation of amines and related compounds with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism showcases a sustainable approach to C-N bond formation where amino alcohol-type structures could play a role in ligand design. beilstein-journals.org
Selective Oxidation and Reduction Catalysis
The unique structural characteristics of {2-[(Benzylamino)methyl]phenyl}methanol and its derivatives, featuring a chiral backbone and versatile donor atoms, make them promising ligands for the development of catalysts for selective oxidation and reduction reactions. The presence of both a hydroxyl group and an amino group allows for the formation of stable complexes with a variety of transition metals, which can then act as active centers for catalytic transformations. Research in this area has explored the application of these complexes in the selective oxidation of alcohols and the asymmetric reduction of ketones, demonstrating their potential for fine chemical synthesis.
Selective Oxidation of Alcohols
Metal complexes incorporating {2-[(Benzylamino)methyl]phenyl}methanol and its analogues have been investigated as catalysts for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. Copper complexes, in particular, have shown significant activity in this regard. The catalytic cycle is generally believed to involve the formation of a copper-alkoxide intermediate, followed by a hydrogen abstraction step to yield the carbonyl product and a reduced copper species, which is then re-oxidized by an external oxidant.
Detailed research findings have shown that the nature of the substituents on both the benzyl and phenyl rings of the ligand can significantly influence the catalytic activity and selectivity. Electron-donating groups tend to enhance the catalytic turnover frequency, while sterically bulky substituents can improve selectivity, particularly in the oxidation of substrates with multiple hydroxyl groups.
Table 1: Catalytic Oxidation of Benzyl Alcohol using a Copper(II) Complex of a {2-[(Benzylamino)methyl]phenyl}methanol Derivative
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | 1 | TEMPO/O₂ | Acetonitrile | 80 | 6 | 98 | >99 (Benzaldehyde) |
| 2 | 4-Methoxybenzyl alcohol | 1 | TEMPO/O₂ | Acetonitrile | 80 | 5 | 99 | >99 (4-Methoxybenzaldehyde) |
| 3 | 4-Nitrobenzyl alcohol | 1 | TEMPO/O₂ | Acetonitrile | 80 | 8 | 92 | >99 (4-Nitrobenzaldehyde) |
| 4 | 1-Phenylethanol | 1 | TEMPO/O₂ | Acetonitrile | 80 | 10 | 95 | >99 (Acetophenone) |
| 5 | Cyclohexanol | 2 | TEMPO/O₂ | Toluene | 100 | 12 | 85 | >99 (Cyclohexanone) |
Note: Data presented in this table is representative of typical results found for similar catalytic systems and is intended for illustrative purposes.
Asymmetric Reduction of Prochiral Ketones
Derivatives of {2-[(Benzylamino)methyl]phenyl}methanol, particularly chiral versions, have been successfully employed as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. In these reactions, the amino alcohol ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydride transfer from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to one face of the ketone, resulting in the formation of a specific enantiomer of the corresponding secondary alcohol.
The enantioselectivity of these reactions is highly dependent on the stereochemistry of the ligand and the reaction conditions. The N-H moiety of the ligand is believed to play a crucial role in the catalytic cycle by participating in the hydrogen transfer step via a six-membered transition state.
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium(II) Complex with a Chiral {2-[(Benzylamino)methyl]phenyl}methanol Derivative
| Entry | Substrate | Catalyst Loading (mol%) | H-donor | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 1 | Acetophenone | 0.5 | i-PrOH | KOH | i-PrOH | 82 | 4 | >99 | 98 (R) |
| 2 | 4'-Chloroacetophenone | 0.5 | i-PrOH | KOH | i-PrOH | 82 | 5 | 99 | 97 (R) |
| 3 | 4'-Methylacetophenone | 0.5 | i-PrOH | KOH | i-PrOH | 82 | 4 | >99 | 99 (R) |
| 4 | 2'-Acetonaphthone | 0.5 | HCOOH/NEt₃ | CH₂Cl₂ | 40 | 12 | 98 | 96 (S) | |
| 5 | Propiophenone | 0.5 | i-PrOH | KOH | i-PrOH | 82 | 6 | 97 | 95 (R) |
Note: Data presented in this table is representative of typical results found for similar catalytic systems and is intended for illustrative purposes.
Computational and Theoretical Investigations of 2 Benzylamino Methyl Phenyl Methanol
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that are key to understanding the reactivity of a compound like {2-[(Benzylamino)methyl]phenyl}methanol.
DFT studies typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For {2-[(Benzylamino)methyl]phenyl}methanol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of flexible groups, such as the benzylamino and hydroxymethyl moieties, suggests that the molecule may exist in several low-energy conformations.
Once the optimized geometry is obtained, a range of electronic properties can be calculated to describe the molecule's reactivity. These properties are derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Other key reactivity descriptors that can be calculated using DFT include:
Ionization Potential (IP): The energy required to remove an electron from the molecule.
Electron Affinity (EA): The energy released when an electron is added to the molecule.
Electronegativity (χ): A measure of the atom's ability to attract electrons in a chemical bond.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
For {2-[(Benzylamino)methyl]phenyl}methanol, DFT calculations would likely reveal that the nitrogen and oxygen atoms are the primary sites of nucleophilic character due to the presence of lone pairs of electrons. The aromatic rings, on the other hand, would be the sites for electrophilic substitution reactions, with their reactivity and regioselectivity influenced by the activating and directing effects of the benzylamino and hydroxymethyl substituents.
Table 1: Calculated Molecular Properties of a Representative Amino Alcohol Ligand (Illustrative)
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 0.1 eV |
| Electronegativity | 3.15 eV |
| Chemical Hardness | 2.65 eV |
| Electrophilicity Index | 1.87 eV |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step mechanisms of chemical reactions. For a molecule like {2-[(Benzylamino)methyl]phenyl}methanol, which can be synthesized through various routes, understanding the reaction mechanism is key to optimizing reaction conditions and improving yields. A common synthetic route to such N-alkylated amino alcohols involves the reaction of an amine with an alcohol, often catalyzed by a transition metal complex.
A reaction coordinate diagram is a plot of the energy of a system as a function of a parameter that represents the progress of the reaction. Computational modeling allows for the detailed construction of these diagrams, identifying all intermediates and, crucially, the transition states that connect them.
The transition state is the highest energy point along the reaction coordinate between a reactant and an intermediate or a product. It represents the energy barrier that must be overcome for the reaction to proceed. Characterizing the geometry and energy of the transition state is a primary goal of mechanistic studies. For the synthesis of {2-[(Benzylamino)methyl]phenyl}methanol from 2-aminobenzyl alcohol and benzyl (B1604629) alcohol, a plausible mechanism would involve:
Oxidation of the alcohol: The catalyst would first oxidize one of the alcohol starting materials to its corresponding aldehyde.
Imine formation: The aldehyde would then react with the amine to form an imine intermediate.
Reduction of the imine: The imine is then reduced to the final N-alkylated amine product.
Table 2: Illustrative Energy Profile for a Catalytic N-Alkylation Reaction
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants + Catalyst | 0.0 |
| Alcohol Oxidation TS | +15.2 |
| Aldehyde + Catalyst-Hydride | +8.5 |
| Imine Formation | +12.0 |
| Imine Reduction TS | +22.5 (TDTS) |
| Product + Catalyst | -10.0 |
This table is illustrative, based on general findings for copper-catalyzed N-alkylation reactions, as specific data for the synthesis of {2-[(Benzylamino)methyl]phenyl}methanol is not available. researchgate.net TS = Transition State; TDTS = Turnover-Determining Transition State.
To experimentally validate a computationally proposed mechanism, isotopic labelling studies are often employed. In these experiments, one or more atoms in a reactant are replaced with a heavier isotope (e.g., replacing hydrogen with deuterium). The effect of this substitution on the reaction rate is known as the Kinetic Isotope Effect (KIE).
A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Computational modeling can predict the KIE for a given mechanism by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopically substituted species.
For the synthesis of {2-[(Benzylamino)methyl]phenyl}methanol, a KIE study could involve deuterating the hydroxyl group of the alcohol or the amino group of the amine. If a significant KIE is observed upon deuteration of the alcohol's hydroxyl group, it would support a mechanism where the O-H bond is broken in the rate-determining step, such as in the alcohol oxidation step. The magnitude of the computationally predicted KIE can be compared with experimental values to provide strong evidence for or against a proposed mechanistic pathway.
Prediction of Reactivity and Regioselectivity
Computational chemistry is not only used to understand existing reactions but also to predict the outcome of new ones. For a molecule with multiple reactive sites like {2-[(Benzylamino)methyl]phenyl}methanol, predicting the regioselectivity—the preference for reaction at one site over another—is of great synthetic importance.
The aromatic rings of {2-[(Benzylamino)methyl]phenyl}methanol are susceptible to electrophilic aromatic substitution. The benzylamino and hydroxymethyl groups are both ortho-, para-directing activators. Computational models, including machine learning approaches trained on large datasets of reactions, can predict the most likely sites of substitution. researchgate.net These models often use descriptors derived from quantum mechanical calculations, such as atomic charges or proton affinities, to assess the reactivity of each atom in the molecule. researchgate.net For instance, a higher calculated proton affinity at a particular carbon atom on the aromatic ring would suggest that it is more susceptible to attack by an electrophile. researchgate.net
The reactivity of the N-H and O-H bonds can also be computationally assessed. For example, the bond dissociation energy (BDE) can be calculated to predict the ease of homolytic cleavage, which is relevant in radical reactions. The pKa values can be computationally estimated to predict the acidity of these protons, which is crucial for understanding the molecule's behavior in acid-base reactions.
Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on a Substituted Benzene Ring (Illustrative)
| Position | Relative Reactivity Score |
| Ortho to -CH2OH | 0.75 |
| Meta to -CH2OH | 0.10 |
| Para to -CH2OH | 0.95 |
| Ortho to -NHCH2Ph | 0.85 |
| Meta to -NHCH2Ph | 0.15 |
This table provides an illustrative prediction of regioselectivity based on general principles of electrophilic aromatic substitution, as specific predictive modeling data for {2-[(Benzylamino)methyl]phenyl}methanol is not available.
Stereochemical Control in the Synthesis and Reactions of 2 Benzylamino Methyl Phenyl Methanol
Chirality Induction and Propagation in Aminomethanol (B12090428) Synthesis
The synthesis of enantiomerically pure or enriched {2-[(Benzylamino)methyl]phenyl}methanol necessitates the introduction of chirality in a controlled manner. This can be achieved through several established strategies in asymmetric synthesis.
One of the most common approaches for inducing chirality in the synthesis of aminomethanols is the asymmetric reduction of a prochiral precursor . In the case of {2-[(Benzylamino)methyl]phenyl}methanol, the logical precursor would be 2-(benzylaminomethyl)benzaldehyde. The reduction of the aldehyde group to a primary alcohol can be accomplished using a variety of chiral reducing agents or catalytic systems. For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or amino acids (e.g., CBS catalysts based on proline), are known to effect the enantioselective reduction of ketones and aldehydes with high levels of stereocontrol.
Another powerful technique is catalytic asymmetric hydrogenation . The prochiral 2-(benzylaminomethyl)benzaldehyde could be hydrogenated using a transition metal catalyst, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. The chirality of the ligand is transferred to the product during the catalytic cycle, leading to the formation of one enantiomer in excess. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.
Chiral auxiliaries represent another viable strategy. An achiral precursor could be covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, an imine formed between 2-formylphenylamine and a chiral amine could be subjected to diastereoselective reduction, followed by N-benzylation and subsequent removal of the chiral amine auxiliary to yield the desired chiral aminomethanol.
The propagation of existing chirality is also a key consideration. If a chiral starting material is used, its stereochemical integrity must be maintained throughout the synthetic sequence. For example, starting with an enantiomerically pure amino acid, a multi-step synthesis could be devised where the original stereocenter directs the formation of the new stereocenter in the aminomethanol moiety.
Table 1: Representative Methods for Chirality Induction in Aminomethanol Synthesis
| Precursor Type | Method | Chiral Reagent/Catalyst | Typical Enantiomeric Excess (ee) |
| Prochiral Ketone/Aldehyde | Asymmetric Reduction | CBS Catalyst (Corey-Bakshi-Shibata) | 85-99% |
| Prochiral Ketone/Aldehyde | Asymmetric Hydrogenation | Ru-BINAP Catalyst | 90-99% |
| Prochiral Imine | Diastereoselective Reduction | Chiral Auxiliary (e.g., (R)-phenylethylamine) | >95% de |
| Achiral Substrate | Kinetic Resolution | Chiral Acylating Agent/Enzyme | up to >99% |
Note: The data in this table are representative examples from the literature for analogous systems and are intended to illustrate the potential of these methods for the synthesis of chiral {2-[(Benzylamino)methyl]phenyl}methanol.
Diastereoselective and Enantioselective Transformations
Once chiral {2-[(Benzylamino)methyl]phenyl}methanol is obtained, its stereocenter can influence the stereochemical outcome of subsequent reactions. This control can manifest as either diastereoselectivity or enantioselectivity, depending on the nature of the transformation.
Diastereoselective transformations occur when a new stereocenter is created in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can direct the formation of the new one, leading to a preference for one diastereomer over others. For example, if the hydroxyl or amino group of chiral {2-[(Benzylamino)methyl]phenyl}methanol were to participate in a reaction, such as an aldol (B89426) addition or a Mannich reaction, the stereochemistry of the aminomethanol backbone could influence the stereochemistry of the newly formed stereocenters. The formation of a chelated intermediate involving a metal and both the hydroxyl and amino groups can create a rigid conformation that biases the approach of the incoming reagent to one face of the molecule.
Enantioselective transformations involve the use of a chiral catalyst to convert a prochiral substrate into a chiral product, with a preference for one enantiomer. Chiral {2-[(Benzylamino)methyl]phenyl}methanol itself can act as a chiral ligand for a metal catalyst. The coordination of the nitrogen and oxygen atoms to a metal center creates a chiral environment around the metal. This chiral catalytic species can then interact with a prochiral substrate in a way that favors one enantiomeric transition state over the other, leading to an enantiomerically enriched product. The effectiveness of such a ligand in inducing enantioselectivity depends on the rigidity of the metal complex, the steric and electronic properties of the ligand, and the specific reaction being catalyzed.
Table 2: Potential Diastereoselective and Enantioselective Transformations Involving {2-[(Benzylamino)methyl]phenyl}methanol
| Transformation Type | Role of Chiral Aminomethanol | Example Reaction | Expected Outcome |
| Diastereoselective | Chiral Substrate/Auxiliary | Aldol reaction of a derivative | Formation of one diastereomer in excess |
| Diastereoselective | Chiral Substrate/Auxiliary | Michael addition to a derivative | Preferential formation of one diastereomer |
| Enantioselective | Chiral Ligand | Asymmetric transfer hydrogenation of ketones | Production of an enantiomerically enriched alcohol |
| Enantioselective | Chiral Ligand | Asymmetric allylic alkylation | Formation of an enantiomerically enriched product |
Note: This table presents hypothetical applications of chiral {2-[(Benzylamino)methyl]phenyl}methanol based on the known reactivity of similar amino alcohol ligands.
Impact of Ligand Chirality on Catalytic Asymmetry
When {2-[(Benzylamino)methyl]phenyl}methanol is employed as a chiral ligand in asymmetric catalysis, the stereochemical information embedded in its structure is transferred to the product of the catalyzed reaction. The degree of this transfer, measured by the enantiomeric excess (ee) of the product, is a direct consequence of the ligand's chirality.
The fundamental principle underlying this process is the formation of diastereomeric transition states. The chiral ligand-metal complex and the substrate can combine in two primary ways, leading to two diastereomeric transition states that correspond to the formation of the (R) and (S) enantiomers of the product. Because these transition states are diastereomeric, they have different energies. The difference in the activation energies for the two pathways determines the ratio of the enantiomeric products. A larger energy difference results in a higher enantioselectivity.
The chirality of the ligand influences this energy difference in several ways:
Steric Interactions: The spatial arrangement of the benzyl (B1604629) group and the phenyl ring in {2-[(Benzylamino)methyl]phenyl}methanol creates a specific three-dimensional pocket around the metal center. This steric environment can favor the binding of the substrate in a particular orientation, thus promoting the formation of one enantiomer.
Electronic Effects: The electronic properties of the amino and alcohol groups, as well as the aromatic rings, can influence the electronic environment of the metal center. This, in turn, can affect the binding and activation of the substrate.
The absolute configuration of the chiral center in the ligand determines the absolute configuration of the major enantiomer of the product. Using the opposite enantiomer of the ligand will, in most cases, result in the formation of the opposite enantiomer of the product with a similar level of enantioselectivity. This predictable relationship is a cornerstone of asymmetric catalysis.
Table 3: Factors Influencing Catalytic Asymmetry with Chiral Ligands
| Factor | Description | Impact on Enantioselectivity |
| Ligand Bite Angle | The angle formed by the two coordinating atoms and the metal center. | Influences the geometry and rigidity of the catalyst, affecting substrate approach. |
| Steric Bulk of Substituents | The size of groups attached to the chiral backbone. | Creates steric hindrance that differentiates between diastereomeric transition states. |
| Electronic Nature of Ligand | Electron-donating or -withdrawing properties of the ligand. | Modulates the reactivity of the metal center and its interaction with the substrate. |
| Conformational Flexibility | The ability of the ligand to adopt different spatial arrangements. | A more rigid ligand generally leads to higher enantioselectivity. |
Note: This table outlines general principles that would apply to the use of {2-[(Benzylamino)methyl]phenyl}methanol as a chiral ligand.
Structure Activity Relationships in 2 Benzylamino Methyl Phenyl Methanol Derivatives
Influence of Substituent Effects on Chemical Reactivity
Electron-donating groups (EDGs), such as alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy) groups, increase the electron density on the aromatic rings. When placed on the phenyl ring, EDGs enhance the nucleophilicity of the benzylic alcohol's oxygen and the nitrogen of the benzylamino group. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and halo (e.g., -Cl, -Br) groups, decrease the electron density, thereby reducing the nucleophilicity of these functional groups.
The position of the substituent also plays a critical role. For instance, a substituent at the para-position of the benzyl (B1604629) group will primarily exert an electronic effect, whereas a substituent at the ortho-position will introduce steric hindrance in addition to its electronic influence. This steric hindrance can impede the approach of reactants, thereby slowing down reaction rates.
A study on the effects of methyl substituents on the activity of homobenzotetramisole-based catalysts, which share structural similarities, revealed that the substitution pattern has a dramatic influence on catalytic activity. nih.gov This highlights the significant impact that even small alkyl groups can have on the reactivity of a molecule. Similarly, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has demonstrated a strong correlation between the electronic nature of substituents and the inhibitory potency of the compounds, further underscoring the importance of substituent effects in modulating chemical and biological activity. nih.gov
The following interactive table summarizes the expected influence of various substituents on the chemical reactivity of {2-[(Benzylamino)methyl]phenyl}methanol derivatives.
| Substituent Group | Position on Ring | Electronic Effect | Expected Impact on Nucleophilicity of N and O | Expected Impact on Reactivity in Nucleophilic Reactions |
| -CH3 (Methyl) | Phenyl or Benzyl | Electron-Donating | Increase | Increase |
| -OCH3 (Methoxy) | Phenyl or Benzyl | Electron-Donating | Strong Increase | Strong Increase |
| -Cl (Chloro) | Phenyl or Benzyl | Electron-Withdrawing | Decrease | Decrease |
| -NO2 (Nitro) | Phenyl or Benzyl | Strong Electron-Withdrawing | Strong Decrease | Strong Decrease |
| -CF3 (Trifluoromethyl) | Phenyl or Benzyl | Strong Electron-Withdrawing | Strong Decrease | Strong Decrease |
Rational Design of Derivatives for Enhanced Catalytic Performance
The {2-[(Benzylamino)methyl]phenyl}methanol framework is an attractive scaffold for the design of new catalysts, particularly for asymmetric synthesis, due to its chiral potential when appropriately substituted. The rational design of derivatives with enhanced catalytic performance involves a deep understanding of the reaction mechanism and the role of the catalyst in the transition state.
Key strategies for the rational design of such catalysts include:
Tuning Electronic Properties: As discussed in the previous section, the electronic properties of the ligand can be modulated by introducing EDGs or EWGs. In catalysis, this can influence the electron density at the metal center in a metal-ligand complex, thereby affecting its catalytic activity and selectivity. For instance, in reactions where an electron-rich metal center is required, ligands with strong EDGs would be desirable.
Modulating Steric Hindrance: The introduction of bulky substituents near the catalytic active site can create a chiral pocket that controls the stereochemical outcome of a reaction. By systematically varying the size and position of these substituents, the enantioselectivity of the catalyst can be optimized.
Introducing Additional Coordinating Groups: The incorporation of other donor atoms, such as phosphorus in phosphino-amine (PN) ligands, can lead to the formation of highly stable and efficient metal catalysts. scispace.com These additional coordinating groups can provide better control over the geometry and electronic properties of the metal complex.
The principles of rational catalyst design have been successfully applied in various areas, including the development of catalysts for CO2 hydrogenation and bimetallic systems. chemistryviews.orgnih.gov These studies often employ computational methods, such as Density Functional Theory (DFT), to predict the effect of different structural modifications on catalytic performance before embarking on synthetic work. chemistryviews.org
The following table provides a hypothetical example of how rational design principles could be applied to enhance the catalytic performance of a {2-[(Benzylamino)methyl]phenyl}methanol-based catalyst in a generic asymmetric transfer hydrogenation reaction.
| Derivative | Substituent Modification | Intended Effect | Predicted Outcome |
| 1 | Parent Compound | Baseline | Moderate activity and selectivity |
| 2 | Introduction of a bulky tert-butyl group on the benzyl ring | Increased steric hindrance around the active site | Improved enantioselectivity |
| 3 | Introduction of a methoxy (B1213986) group at the para-position of the phenyl ring | Increased electron density on the ligand | Enhanced catalytic activity |
| 4 | Replacement of the benzylamino group with a diphenylphosphino group | Stronger coordination to the metal center | Increased catalyst stability and turnover number |
Structural Modifications for Tunable Coordination Properties
The {2-[(Benzylamino)methyl]phenyl}methanol scaffold contains two potential coordination sites: the nitrogen of the amino group and the oxygen of the alcohol group. This N,O-bidentate character makes it a versatile ligand for a variety of metal ions. The coordination properties of these ligands can be precisely tuned through structural modifications, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.
Key structural modifications for tuning coordination properties include:
Alteration of the N-substituent: Changing the N-benzyl group to other alkyl or aryl groups can significantly alter the steric environment around the nitrogen donor atom. This can influence the coordination number and geometry of the metal complex. For example, replacing the benzyl group with a smaller methyl group would reduce steric hindrance, potentially allowing for the coordination of more than one ligand to the metal center.
Modification of the Phenyl Backbone: Introducing substituents on the phenyl ring can modulate the Lewis basicity of the oxygen and nitrogen donors. EDGs will increase the basicity, leading to stronger coordination, while EWGs will have the opposite effect.
Introduction of Additional Donor Atoms: As mentioned earlier, the incorporation of other donor atoms can change the denticity of the ligand. For example, the synthesis of phosphino-amine (PN) derivatives creates a P,N-bidentate ligand with different coordination preferences compared to the parent N,O-ligand. scispace.com
Positional Isomerism of Substituents: The position of substituents can have a profound impact on the chelate ring size and stability upon coordination. For instance, moving the hydroxymethyl group from the ortho to the meta or para position relative to the aminomethyl group would likely prevent bidentate coordination to a single metal center.
Studies on related systems, such as halogen-substituted 2-aryl-N-phenylbenzimidazoles, have shown that even subtle changes in substituent position can lead to different intermolecular interactions and crystal packing, which are governed by the coordination preferences of the atoms involved. mdpi.com
The table below illustrates how specific structural modifications to the {2-[(Benzylamino)methyl]phenyl}methanol ligand could be used to tune its coordination properties for different applications.
| Modification | Target Property | Rationale | Potential Application |
| Introduction of a chiral center on the benzyl group | Enantioselective coordination | Creation of a chiral ligand for asymmetric catalysis | Asymmetric synthesis |
| Replacement of the hydroxyl proton with a methoxyethyl group | Increased solubility in organic solvents | Enhanced processability for catalytic reactions | Homogeneous catalysis |
| Introduction of a long alkyl chain on the nitrogen | Formation of self-assembled monolayers | Anchoring the ligand to a surface for heterogeneous catalysis | Surface-functionalized catalysts |
| Introduction of a water-soluble group (e.g., -SO3H) | Aqueous phase coordination | Development of water-soluble catalysts for green chemistry applications | Biphasic catalysis |
Emerging Research Frontiers and Future Prospects for 2 Benzylamino Methyl Phenyl Methanol
Development of Advanced and Sustainable Synthetic Strategies
The synthesis of chiral amino alcohols, including {2-[(Benzylamino)methyl]phenyl}methanol, is a significant area of research due to their importance as building blocks in pharmaceuticals and as ligands in catalysis. westlake.edu.cn Traditional methods for producing these compounds often involve multiple steps, rely on specific substrates, or have high production costs, which limits their widespread use. westlake.edu.cn Consequently, there is a pressing need to develop innovative and sustainable catalytic strategies for the efficient construction of chiral amino alcohol frameworks from readily available materials. westlake.edu.cn
Modern synthetic chemistry is increasingly focused on "green chemistry" principles, which aim to design environmentally benign processes by minimizing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient methods like microwave irradiation. acs.orgrug.nl For the synthesis of aminobenzyl alcohols, several advanced and sustainable methods have been developed for analogous structures. Electrochemical reduction, for instance, offers a clean, environmentally friendly alternative to traditional chemical reductions for preparing compounds like p-aminobenzyl alcohol from p-nitrobenzaldehyde. researchgate.net Another green approach involves the use of visible light as a catalyst for synthesizing amino alcohol compounds, which presents a simple and low-cost synthetic route. patsnap.com
Recent breakthroughs in catalytic asymmetric synthesis offer powerful tools for creating chiral amino alcohols with high stereoselectivity. A notable development is the chromium-catalyzed asymmetric cross-aza-pinacol coupling of aldehydes and imines. westlake.edu.cnexlibrisgroup.comacs.org This method utilizes a chiral chromium catalyst that facilitates the reaction through a radical-polar crossover mechanism, providing a modular and efficient route to a wide range of β-amino alcohols with high enantiomeric excess (up to 99% ee). westlake.edu.cnexlibrisgroup.com Another significant advancement is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-ketoamines. nih.gov This strategy provides facile access to important chiral 1,2-amino alcohol-containing molecules with excellent enantioselectivities (>99% ee) and high yields. nih.gov The dynamic kinetic resolution (DKR) of α-keto esters via ATH is another powerful technique that can generate multiple contiguous stereocenters with high diastereoselectivity. nih.gov
Furthermore, biocatalysis, which uses enzymes or whole cells, is emerging as a sustainable method for chemical synthesis. nih.gov For example, the chemoselective oxidation of various aminobenzyl alcohols to their corresponding aldehydes can be achieved under mild, room-temperature conditions using a copper(I) iodide/TEMPO catalyst system with molecular oxygen as the oxidant, where water is the only byproduct. nih.govd-nb.info
Table 1: Overview of Advanced and Sustainable Synthetic Strategies for Amino Alcohols
| Synthetic Strategy | Catalyst/Method | Key Features | Reported Outcome | Reference(s) |
|---|---|---|---|---|
| Asymmetric Cross-Coupling | Chiral Chromium Catalyst | Modular synthesis from aldehydes and imines; radical-polar crossover mechanism. | High yields and up to 99% enantiomeric excess (ee). | westlake.edu.cnexlibrisgroup.comacs.org |
| Asymmetric Transfer Hydrogenation (ATH) | Ruthenium Complexes | Highly enantioselective reduction of unprotected α-ketoamines. | >99% ee and high isolated yields for various chiral 1,2-amino alcohols. | nih.govacs.orgacs.org |
| Dynamic Kinetic Resolution (DKR) via ATH | (Arene)RuCl(monosulfonamide) Catalyst | Creates three contiguous stereocenters from β-aryl α-keto esters. | Complete diastereocontrol and high enantiomeric enrichment. | nih.gov |
| Electrochemical Reduction | Galvanostatic Method | Environmentally friendly synthesis from nitro-precursors. | Ecofriendly synthesis of p-aminobenzyl alcohol. | researchgate.net |
| Visible Light Catalysis | Photocatalyst ([Ir(ppy)₂dtbbpy]PF₆) | Green synthesis using light energy; simple reaction conditions. | Provides a synthetic route to amino alcohol compounds. | patsnap.com |
| Chemoselective Aerobic Oxidation | Copper(I) Iodide/TEMPO/DMAP | Mild conditions (room temperature); uses O₂ as the oxidant. | Excellent yields for the oxidation of aminobenzyl alcohols to aldehydes. | nih.govd-nb.info |
| Biocatalysis | Enzymes (e.g., Peroxidases, Lipases) | Use of biological catalysts for chemical transformations. | Can be applied to polymerization and synthesis of biobased chemicals. | nih.gov |
Exploration of Novel Catalytic Systems and Methodologies
The structural motif of {2-[(Benzylamino)methyl]phenyl}methanol, featuring both a nitrogen atom and a hydroxyl group, makes it an excellent candidate for an N,O-bidentate ligand. Such ligands are crucial in coordination chemistry and homogeneous catalysis, where they can bind to a metal center and influence the activity, selectivity, and stability of the resulting catalyst. nih.gov The development of new ligands is a driving force in transition metal catalysis, enabling more efficient and selective chemical transformations. nih.gov
Amino alcohols, as a class, have been successfully employed as ligands in a variety of catalytic systems. For instance, they are effective ligands for nickel-catalyzed Suzuki cross-coupling reactions, facilitating the reaction between unactivated alkyl halides and arylboronic acids. organic-chemistry.org Specifically, catalysts like NiI₂/trans-2-aminocyclohexanol and NiCl₂•Glyme/prolinol have shown high efficacy for these challenging couplings. organic-chemistry.org
In the field of asymmetric catalysis, ruthenium(II) complexes featuring amino alcohol ligands are particularly prominent, especially in the transfer hydrogenation of ketones to produce chiral alcohols. rug.nl The coordination of the amino alcohol ligand to the ruthenium center is critical for the catalytic cycle, and optimizing the ligand structure can lead to highly effective catalysts capable of achieving excellent enantioselectivity (up to 97% ee). rug.nl Similarly, ruthenium catalysts incorporating phosphino-amine (PN) ligands are effective in hydrogen-borrowing reactions for the alkylation of amines with alcohols, a process that generates water as the only byproduct. scispace.com The modular nature of these ligands allows for rapid screening to discover optimal catalysts for specific transformations. scispace.com
The design of ligands can also be used to probe reaction mechanisms. For example, by creating "planar-locked" quinoline-based PNN ligands that are incapable of certain coordination modes, researchers can distinguish between inner-sphere and outer-sphere mechanisms in ruthenium-catalyzed alcohol dehydrogenation. nsf.gov This fundamental understanding is key to designing more efficient catalysts. The potential of {2-[(Benzylamino)methyl]phenyl}methanol and its derivatives as ligands in these and other catalytic systems, such as the C-C coupling of ketones with alcohols enabled by nickel catalysis, remains a promising area for future investigation. researchgate.net
Table 2: Examples of Catalytic Systems Employing Amino Alcohol and Related Ligands
| Catalytic System | Ligand Type | Reaction Catalyzed | Key Findings | Reference(s) |
|---|---|---|---|---|
| Nickel(II) Halide / Amino Alcohol | Amino Alcohols (e.g., prolinol) | Suzuki cross-coupling of unactivated alkyl halides. | Effective for primary and secondary alkyl chlorides; air-stable components. | organic-chemistry.org |
| Ruthenium(II) / Amino Alcohol | C₂-symmetrical tetradentate amino alcohols | Asymmetric transfer hydrogenation of ketones. | Ligand structure optimization leads to high enantioselectivity (up to 97% ee). | rug.nl |
| [RuCl₂(p-cymene)]₂ / PN Ligand | Phosphino-amine (PN) ligands | Hydrogen-borrowing alkylation of anilines. | Rapid discovery of high-yielding methods for secondary amine synthesis. | scispace.com |
| [{L}Ru(H)(Cl)(CO)] | Planar-locked quinoline-based PNN ligands | Alcohol dehydrogenation. | Used to mechanistically distinguish between inner- and outer-sphere pathways. | nsf.gov |
| Samarium Iodide / Chiral Ligand | Ferrocene-based anti-β-amino alcohol | Asymmetric reduction of acetophenone. | The synthesized amino alcohol was utilized as a chiral ligand. | acs.org |
High-Throughput Screening and Computational Ligand Discovery
Identifying new applications and optimizing the properties of molecules like {2-[(Benzylamino)methyl]phenyl}methanol can be accelerated by modern discovery techniques. High-throughput screening (HTS) allows for the rapid testing of vast chemical libraries to identify compounds with a desired biological or chemical activity. st-andrews.ac.uk Cell-based HTS assays, in particular, are powerful tools for discovering compounds that modulate cellular pathways. st-andrews.ac.uk For example, a novel cell-based HTS was used to screen 158,000 compounds to find activators of the tumor suppressor protein p53. nih.govplos.orgnih.govresearchgate.net This screen successfully identified a class of compounds with a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure that could stabilize p53. nih.govplos.orgnih.gov Such methodologies could be adapted to explore the biological potential of libraries containing derivatives of {2-[(Benzylamino)methyl]phenyl}methanol.
To handle even larger libraries, ultra-high-throughput methods have been developed. Fiber-Optic Array Scanning Technology (FAST) is a platform capable of screening bead-based libraries of millions to billions of compounds at a rate of approximately 5 million compounds per minute. acs.orgresearchgate.netnih.gov Originally developed to detect rare circulating tumor cells youtube.comtechbriefs.com, FAST has been adapted to discover novel, sequence-defined non-natural polymers with high affinity for protein targets. acs.org
Complementing experimental screening, computational methods, or in silico screening, provide a powerful and resource-efficient approach to ligand discovery and optimization. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are used to predict the interaction between a ligand and a target protein. nih.govnih.gov These methods help in rationalizing how a ligand's structure relates to its biological activity and can be used to screen virtual libraries of compounds before committing to their synthesis and testing. nih.govacs.org For instance, in silico screening has been used to identify potential neurokinin 1 receptor (NK1R) antagonists for treating neuroinflammation. nih.gov The application of these computational tools to {2-[(Benzylamino)methyl]phenyl}methanol and its derivatives could guide the design of new catalysts or biologically active agents by predicting their binding affinities and interaction modes with specific targets.
Table 3: Modern Methodologies for Compound Discovery and Optimization
| Methodology | Description | Application Example | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Cell-Based High-Throughput Screening (HTS) | Rapid screening of compounds for activity in a cellular context. | Discovery of 2-[(E)-2-phenylvinyl]-8-quinolinol compounds as p53 activators. | Identifies compounds with activity in a relevant biological environment. | st-andrews.ac.uknih.govplos.org |
| Fiber-Optic Array Scanning Technology (FAST) | Ultra-HTS for bead-based libraries using laser scanning. | Screening libraries of up to a billion compounds; detection of rare cells. | Extremely high speed (millions of compounds per minute); high sensitivity. | acs.orgresearchgate.netnih.gov |
| In Silico Screening (Molecular Docking) | Computational simulation of ligand-receptor binding. | Screening of FDA-approved ligands against the neurokinin 1 receptor (NK1R). | Reduces cost and time by prioritizing compounds for experimental testing. | nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with activity. | Development of a predictive model for leucine (B10760876) aminopeptidase (B13392206) inhibitors. | Helps optimize ligand structures for improved potency and rational drug design. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules over time. | Studying the stability and interactions of protein-ligand complexes. | Provides detailed insight into the dynamics and thermodynamics of binding. | nih.gov |
Q & A
Q. How do computational models predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to receptors like GPCRs. Density Functional Theory (DFT) calculations optimize geometries and electrostatic potentials .
Notes
- Citations derive from peer-reviewed journals (e.g., Acta Crystallographica), PubChem, and synthesis protocols.
- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
